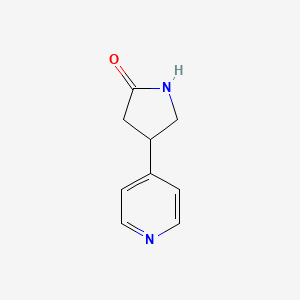

4-(Pyridin-4-yl)pyrrolidin-2-one

Descripción general

Descripción

4-(Pyridin-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of the compound 4-(Pyridin-4-yl)pyrrolidin-2-one is the Prolyl-tRNA synthetase (PRS), a clinically validated antimalarial target . PRS plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule .

Mode of Action

This compound interacts with its target, the Prolyl-tRNA synthetase, by binding to the ATP-site of the enzyme . This interaction inhibits the function of the enzyme, disrupting the protein synthesis process within the cell .

Biochemical Pathways

The inhibition of Prolyl-tRNA synthetase by this compound affects the protein synthesis pathway . This disruption in protein synthesis leads to a decrease in the production of essential proteins, affecting various downstream cellular processes and functions .

Pharmacokinetics

The pyrrolidine ring, a key structural component of the compound, is known to be a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of this compound.

Result of Action

The result of the action of this compound is the inhibition of protein synthesis within the cell due to the disruption of Prolyl-tRNA synthetase activity . This leads to a decrease in the production of essential proteins, affecting various cellular processes and functions .

Análisis Bioquímico

Biochemical Properties

4-(Pyridin-4-yl)pyrrolidin-2-one plays a crucial role in biochemical reactions, particularly as an inhibitor of prolyl-tRNA synthetase (PRS). This enzyme is essential for protein synthesis, and inhibition by this compound disrupts this process, leading to antimalarial activity . The compound interacts with the ATP-binding site of PRS, preventing the enzyme from catalyzing the attachment of proline to its corresponding tRNA . This interaction is highly specific and involves hydrogen bonding and hydrophobic interactions within the active site of the enzyme.

Cellular Effects

This compound exhibits significant effects on various cell types, particularly in the context of malaria. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria . The compound affects cellular processes by inhibiting protein synthesis, leading to the accumulation of uncharged tRNAs and subsequent activation of the integrated stress response . This results in altered gene expression and disruption of cellular metabolism, ultimately leading to the death of the parasite.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of prolyl-tRNA synthetase. This binding inhibits the enzyme’s activity, preventing the synthesis of prolyl-tRNA and thereby halting protein synthesis . The compound’s structure allows it to fit precisely within the enzyme’s active site, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This inhibition leads to a cascade of cellular events, including the activation of stress response pathways and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on prolyl-tRNA synthetase for several days, but prolonged exposure can lead to partial degradation and reduced efficacy . Additionally, the compound’s effects on cellular function, such as protein synthesis inhibition and stress response activation, persist for several hours after initial exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits prolyl-tRNA synthetase without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . The threshold for these adverse effects varies among different animal models, but careful dosage optimization is necessary to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels within the cell . The primary metabolic pathway involves hydroxylation and subsequent conjugation with glucuronic acid, facilitating the compound’s excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it accumulates in the cytoplasm, where it exerts its inhibitory effects on prolyl-tRNA synthetase . The compound’s distribution is influenced by its lipophilicity and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with prolyl-tRNA synthetase . The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity is confined to the cytoplasm, where it inhibits protein synthesis and triggers stress response pathways .

Actividad Biológica

4-(Pyridin-4-yl)pyrrolidin-2-one, also known as 1-(pyridin-4-yl)pyrrolidin-2-one, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been identified as a promising candidate for various therapeutic applications, particularly in the fields of antimalarial and anticancer research. Its mechanism of action primarily involves the inhibition of prolyl-tRNA synthetase (PRS), which is crucial for protein synthesis in pathogenic organisms.

The compound features a pyrrolidinone core with a pyridine ring at the 4-position. Its unique structure allows it to interact with specific molecular targets, leading to significant biological effects.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.17 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Chirality | Chiral compound (two enantiomers) |

The primary mechanism of action for this compound involves its role as an inhibitor of prolyl-tRNA synthetase. By binding to the ATP-binding pocket of PRS, this compound disrupts protein synthesis in Plasmodium species, which are responsible for malaria, and other pathogens like Toxoplasma gondii.

Antimalarial Activity

Research has demonstrated that derivatives of this compound exhibit potent antimalarial properties. A study highlighted the effectiveness of these compounds against Plasmodium falciparum, showing IC₅₀ values in the low nanomolar range (e.g., 10 nM), indicating strong inhibitory activity against malaria parasites while maintaining acceptable selectivity indices against human cells (SI > 50) .

Table: Antimalarial Activity Data

| Compound | IC₅₀ (nM) | Selectivity Index (SI) |

|---|---|---|

| 1-(Pyridin-4-yl)pyrrolidin-2-one | 10 | >50 |

| Other Derivatives | Varies | Varies |

Anticancer Activity

In addition to its antimalarial properties, this compound has shown promise in anticancer research. Studies have reported its cytotoxic effects on various cancer cell lines, including breast cancer cells. The compound's efficacy was evaluated using MTT assays, revealing significant reductions in cell viability at concentrations as low as 6.25 µM for certain derivatives .

Table: Anticancer Activity Data

| Cell Line | Compound Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| MDA-MB-231 (Triple-negative) | 6.25 | Significant |

| MCF-7 (HER2-positive) | 25 | Moderate |

Case Study 1: Malaria Treatment

A recent study focused on the development of antimalarial drugs based on 1-(pyridin-4-yl)pyrrolidin-2-one derivatives. The study involved screening a library of compounds for their ability to inhibit PRS in Plasmodium species. The results indicated that several derivatives not only inhibited parasite growth but also had favorable pharmacokinetic profiles, suggesting their potential use as oral prophylactic agents against malaria .

Case Study 2: Cancer Cell Lines

In another investigation, the effects of various pyrrolidinone derivatives on breast cancer cell lines were assessed. The study found that certain compounds significantly decreased cell viability, indicating their potential as anticancer agents. The research emphasized the need for further optimization to enhance selectivity and potency against specific cancer types .

Aplicaciones Científicas De Investigación

Case Studies

A study conducted by Takeda Pharmaceutical Company screened a library of PRS ATP-site binders, leading to the identification of 4-(pyridin-4-yl)pyrrolidin-2-one derivatives as promising candidates. The lead compound from this series showed effective blood-stage activity and acceptable selectivity indices when tested against human cell lines, suggesting a favorable therapeutic window .

Synthesis Approaches

The synthesis of this compound can be achieved through various methods, including one-pot reactions that yield high purity and good yields. The structural flexibility of this compound allows for modifications that can enhance its pharmacological properties .

Structural Insights

The compound's structure can be modified to create isotopic variants for in vivo imaging applications. These modifications can facilitate the study of pharmacokinetics and metabolic pathways in living organisms .

Additional Applications

Beyond its antimalarial properties, there is potential for this compound derivatives to be explored in other therapeutic areas, such as:

- Antiviral Agents : Given the role of PRS in various biological systems, these compounds may have applications beyond malaria.

- Cancer Therapy : The inhibition of protein synthesis pathways could be leveraged in oncology to target rapidly dividing cancer cells.

Propiedades

IUPAC Name |

4-pyridin-4-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h1-4,8H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGECHVBQXAJIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268132-89-3 | |

| Record name | 4-(pyridin-4-yl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.